An In-Depth Technical Guide to 4-Methyl hydrogen L-aspartate: A Putative Neuromodulatory Agent
An In-Depth Technical Guide to 4-Methyl hydrogen L-aspartate: A Putative Neuromodulatory Agent
Abstract
This technical guide provides a comprehensive overview of 4-Methyl hydrogen L-aspartate, a derivative of the endogenous neurotransmitter L-aspartic acid. While specific pharmacological data for this compound is limited in publicly accessible literature, this document synthesizes available chemical information and extrapolates potential biological activities based on the known pharmacology of structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the potential of novel glutamate receptor and transporter ligands. We present its chemical and physical properties, a putative synthesis protocol, and detailed, albeit hypothetical, experimental workflows for its characterization. The aim is to provide a foundational resource to stimulate and guide future research into this promising, yet understudied, molecule.
Introduction: The Rationale for Exploring L-Aspartate Analogs
The excitatory neurotransmitter L-glutamate and its analog L-aspartate are fundamental to synaptic transmission, plasticity, and a myriad of neurological processes.[1] The receptors and transporters that mediate their effects, primarily the ionotropic glutamate receptors (iGluRs: NMDA, AMPA, and kainate receptors) and the excitatory amino acid transporters (EAATs), are key targets for therapeutic intervention in a range of neurological and psychiatric disorders.[2] The development of selective ligands for these targets is crucial for dissecting their physiological roles and for designing novel therapeutics with improved efficacy and side-effect profiles.
4-Methyl hydrogen L-aspartate is a structural analog of L-aspartate, featuring a methyl ester at the 4-position carboxyl group. This modification has the potential to alter the compound's affinity and selectivity for glutamate receptors and transporters, potentially offering a unique pharmacological profile. This guide will delve into the known characteristics of this compound and provide a roadmap for its comprehensive scientific evaluation.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is the cornerstone of its application in research.
| Property | Value | Reference |
| Chemical Name | 4-Methyl hydrogen L-aspartate | [3] |
| Synonyms | L-Aspartic Acid-4-Methyl Ester, H-(L)Asp(OMe)-OH, H-ASP(OME)-OH | [3] |
| CAS Number | 2177-62-0 | [3] |
| Molecular Formula | C₅H₁₀NO₄ | [3] |
| Molecular Weight | 148.14 g/mol | [3] |
| Appearance | Solid | [4] |
| Solubility | Soluble in water and organic solvents such as alcohols and esters. | [4] |
| Density | 1.299 g/cm³ | [3] |
| Boiling Point | 301.7 °C at 760 mmHg | [3] |
Synthesis of 4-Methyl hydrogen L-aspartate
The synthesis of 4-Methyl hydrogen L-aspartate is achieved through the selective esterification of the 4-carboxyl group of L-aspartic acid.[4]
Putative Synthesis Protocol
This protocol is based on general methods for the esterification of amino acids.
Materials:
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L-aspartic acid
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Anhydrous Methanol
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Thionyl chloride (SOCl₂) or another suitable esterification agent
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Anhydrous diethyl ether
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Dry HCl gas (optional, for hydrochloride salt formation)
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Standard laboratory glassware and equipment for organic synthesis
Procedure:
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Preparation of Methanolic HCl (if using HCl catalysis): In a fume hood, slowly bubble dry HCl gas through anhydrous methanol, cooled in an ice bath, until saturation is reached.
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Esterification: Suspend L-aspartic acid in the prepared methanolic HCl solution (or in anhydrous methanol if using an alternative catalyst like thionyl chloride).
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Reaction: Stir the mixture at room temperature or under gentle reflux until the reaction is complete (monitoring by TLC or LC-MS is recommended).
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Work-up: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether).
Potential Mechanism of Action and Biological Targets
Based on its structural similarity to L-aspartate, 4-Methyl hydrogen L-aspartate is hypothesized to interact with the following primary targets in the central nervous system:
Ionotropic Glutamate Receptors (iGluRs)
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N-Methyl-D-Aspartate (NMDA) Receptors: L-aspartate is a known agonist at the NMDA receptor. The methylation at the 4-position may alter the binding affinity and efficacy of the molecule at the glutamate binding site on the GluN2 subunits.
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AMPA and Kainate Receptors: While L-aspartate is a weaker agonist at AMPA and kainate receptors compared to L-glutamate, the 4-methyl modification could potentially enhance its interaction with these receptor subtypes.
Excitatory Amino Acid Transporters (EAATs)
L-aspartate is a substrate for all five subtypes of EAATs (EAAT1-5). The methylation of the 4-carboxyl group, a key recognition motif for the transporters, is likely to significantly impact its interaction with EAATs. It may act as a substrate, an inhibitor, or a modulator of transporter function. The structurally related compound, (2S,4R)-4-methylglutamate, has been shown to have affinity for the glial glutamate transporters GLT1 (EAAT2) and GLAST (EAAT1).
Proposed Experimental Workflows for Pharmacological Characterization
To elucidate the pharmacological profile of 4-Methyl hydrogen L-aspartate, a series of well-established experimental procedures should be employed.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of 4-Methyl hydrogen L-aspartate for various glutamate receptor and transporter subtypes.
Protocol:
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Membrane Preparation: Prepare crude synaptic membranes from rat brain tissue or from cell lines expressing specific receptor or transporter subtypes.
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Assay Buffer: Prepare an appropriate assay buffer for each target (e.g., Tris-HCl for receptor binding, Krebs-Henseleit for transporter binding).
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Incubation: In a 96-well plate, incubate the membranes with a known concentration of a specific radioligand (e.g., [³H]CGP39653 for NMDA receptors, [³H]AMPA for AMPA receptors, [³H]kainate for kainate receptors, or [³H]D-aspartate for EAATs) and a range of concentrations of 4-Methyl hydrogen L-aspartate.
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Separation: After incubation, rapidly filter the samples through glass fiber filters to separate bound from free radioligand.
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Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
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Data Analysis: Determine the IC₅₀ value (the concentration of 4-Methyl hydrogen L-aspartate that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Electrophysiology
Objective: To determine the functional activity (agonist, antagonist, or modulator) and potency (EC₅₀ or IC₅₀) of 4-Methyl hydrogen L-aspartate at glutamate receptors.
Protocol (Whole-Cell Patch-Clamp):
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Cell Culture: Use primary neuronal cultures or cell lines (e.g., HEK293 cells) expressing specific glutamate receptor subtypes.
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Recording: Obtain whole-cell patch-clamp recordings from these cells.
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Drug Application: Apply known concentrations of a specific agonist (e.g., NMDA, AMPA, kainate) to elicit a baseline current.
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Test Compound Application: Co-apply the agonist with varying concentrations of 4-Methyl hydrogen L-aspartate to assess its effect on the agonist-evoked current. To test for agonist activity, apply 4-Methyl hydrogen L-aspartate alone.
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Data Analysis: Construct concentration-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of 4-Methyl hydrogen L-aspartate.
Future Research Directions and Conclusion
The exploration of novel L-aspartate analogs like 4-Methyl hydrogen L-aspartate holds significant promise for advancing our understanding of glutamatergic neurotransmission and for the development of new therapeutic agents. The immediate research priorities for this compound should be a systematic characterization of its pharmacological profile at all major glutamate receptor and transporter subtypes.
Key questions to be addressed include:
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What is the binding affinity and functional activity of 4-Methyl hydrogen L-aspartate at NMDA, AMPA, and kainate receptors?
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Does it exhibit selectivity for any particular iGluR subtype?
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Does it interact with EAATs, and if so, is it a substrate or an inhibitor?
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What is its selectivity profile across the different EAAT subtypes?
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What are its effects in native neuronal circuits and in in vivo models of neurological disorders?
References
-
Molbase. 4-Methyl hydrogen L-aspartate | 2177-62-0. Available from: [Link]
- Rae, C., et al. (2025). Aspartate in the Brain: A Review. Neurochemical Research.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5460441, 4-Methyl hydrogen L-aspartate. Retrieved January 8, 2026 from [Link].
- Usami, A., et al. (2023). Cerebrospinal fluid, brain, and spinal cord levels of L-aspartate signal excitatory neurotransmission abnormalities in multiple sclerosis patients and experimental autoimmune encephalomyelitis mouse model. Journal of Neurochemistry, 166(3), 534-546.
- Glushakov, A. V., et al. (2002). Specific inhibition of N-methyl-D-aspartate receptor function in rat hippocampal neurons by L-phenylalanine at concentrations observed during phenylketonuria.
- Hatfield, R. H. (1991). Neuroprotection with the N-methyl-D-aspartate antagonist dizocilpine (MK-801) in a model of focal ischaemia. University College London.
- Erreger, K., et al. (2007). Subunit-specific gating controls inhibition of N-methyl-D-aspartate receptors by protons. Molecular pharmacology, 72(4), 853-864.
- Erreger, K., et al. (2005). Mechanism of partial agonism at NMDA receptors. The Journal of neuroscience, 25(34), 7858-7866.
- Erreger, K., et al. (2006). Zinc inhibition of rat NR1/NR2A N-methyl-D-aspartate receptors. The Journal of physiology, 572(Pt 2), 393-408.
- Erreger, K., et al. (2005). Glutamate receptor gating. Critical Reviews™ in Neurobiology, 17(3).
- Erreger, K., & Traynelis, S. F. (2008). Allosteric interaction between zinc and ifenprodil at the N-methyl-D-aspartate receptor. Molecular pharmacology, 73(5), 1545-1555.
- Erreger, K., et al. (2007). N-methyl-D-aspartate receptor-gated Ca (2+) influx and the induction of long-term potentiation. The Journal of physiology, 583(Pt 2), 489-495.
- Dingledine, R., et al. (1999). The glutamate receptor ion channels. Pharmacological reviews, 51(1), 7-61.
Sources
- 1. Aspartate in the Brain: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cerebrospinal fluid, brain, and spinal cord levels of L-aspartate signal excitatory neurotransmission abnormalities in multiple sclerosis patients and experimental autoimmune encephalomyelitis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Methyl hydrogen L-aspartate | 2177-62-0-Molbase [molbase.com]
- 4. China 4-Methyl hydrogen L-aspartateï¼CAS# 2177-62-0) Manufacturer and Supplier | Xinchem [xinchem.com]
